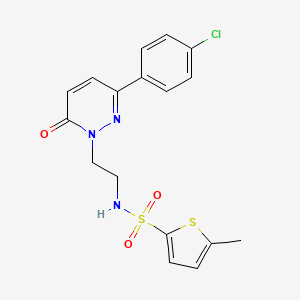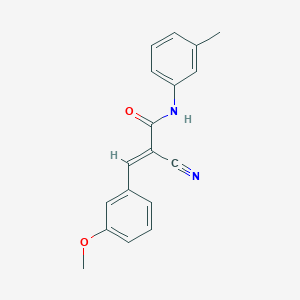![molecular formula C17H25N7O B2959403 N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide CAS No. 1040640-00-3](/img/structure/B2959403.png)
N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide” is a complex organic compound that contains several functional groups and rings, including a triazole ring and a piperazine ring . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a pyridazine ring, and a piperazine ring . The exact structure would depend on the positions of these rings and the attached functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and partition coefficient would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has been conducted on the synthesis of enaminones and their derivatives, leading to the creation of compounds with potential antitumor and antimicrobial activities. These compounds, synthesized through various chemical reactions, showed inhibition effects comparable to standard treatments in certain cell lines, indicating their potential in medical applications (S. Riyadh, 2011).
Antimicrobial Applications
Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated significant growth inhibition against specific bacterial strains, highlighting their potential as antimicrobial agents (M. Patil et al., 2021).
Anti-Diabetic Potential
A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds showed significant inhibition potential and insulinotropic activities, suggesting their usefulness in diabetes treatment (B. Bindu et al., 2019).
Antihistaminic and Antiinflammatory Activities
Research on fused pyridazines, incorporating cyclic amines, revealed compounds with both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, indicating potential applications in treating allergies and inflammation (M. Gyoten et al., 2003).
Energy Metabolism in Cancer Therapy
Studies on new azoloazine derivatives have explored their effects on oxidative glucose metabolism, aiming to identify substances with potential as antitumor agents. These compounds showed a significant impact on lactate production and oxygen consumption in cell cultures, suggesting their role in cancer chemotherapy, particularly for breast cancer (A. Al-Humairi et al., 2023).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetSerine/threonine-protein kinase pim-1 , which plays a crucial role in cell survival and proliferation.
Mode of Action
It’s known that similar compounds can intercalate dna , which can disrupt the normal functioning of the DNA and lead to cell death. This mechanism is often exploited in the development of anticancer drugs .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good dna-binding affinities , which could potentially influence their bioavailability and pharmacokinetics.
Result of Action
Given its potential dna intercalating activity , it could lead to disruption of normal cellular processes and potentially induce cell death. This property is often exploited in the development of anticancer drugs .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions , suggesting that the compound might be stable under a range of conditions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-13-19-20-15-7-8-16(21-24(13)15)22-9-11-23(12-10-22)17(25)18-14-5-3-2-4-6-14/h7-8,14H,2-6,9-12H2,1H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFZQFXHCEVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide](/img/structure/B2959321.png)
![4-butyl-1-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2959323.png)
![6-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959325.png)


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2959332.png)

![4-[2-Cyano-2-(4-phenyl-thiazol-2-yl)-vinylamino]-benzamide](/img/structure/B2959334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide](/img/structure/B2959335.png)
![2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2959336.png)

![N-[cyano(2-methylphenyl)methyl]-2-methylbutanamide](/img/structure/B2959340.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2959341.png)
![1-(4-Methylpiperidin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2959343.png)